4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide
Beschreibung
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide is a chemical compound with the molecular formula C27H24N2O5 and a molecular weight of 456.49 g/mol . It is known for its role as a cysteinyl leukotriene receptor antagonist, which makes it useful in treating conditions like asthma and allergic rhinitis .
Eigenschaften
Molekularformel |
C27H24N2O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-oxo-8-[[4-(4-phenylbutoxy)benzoyl]amino]chromene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O5/c28-26(31)24-17-23(30)21-10-6-11-22(25(21)34-24)29-27(32)19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H2,28,31)(H,29,32) |
InChI-Schlüssel |
UTKPTSHICYAKSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide involves several steps. The key synthetic route includes the reaction of 4H-1-benzopyran-2-carboxamide with 4-(4-phenylbutoxy)benzoyl chloride under specific conditions to yield the desired product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Wirkmechanismus
The mechanism of action of 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide involves its binding to cysteinyl leukotriene receptors, specifically the type 1 receptor . By blocking these receptors, the compound inhibits the action of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic rhinitis . This results in reduced inflammation and bronchoconstriction, improving symptoms in affected individuals .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include other cysteinyl leukotriene receptor antagonists such as montelukast and zafirlukast . While these compounds share a similar mechanism of action, this compound has distinct structural features that may influence its pharmacokinetic and pharmacodynamic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
